molecular formula C33H23N5O3S B12131025 (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12131025
M. Wt: 569.6 g/mol
InChI Key: DFSJWRAEBQUKGX-CEUNXORHSA-N
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Description

The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features multiple aromatic rings and heterocyclic components, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction involving hydrazine derivatives and diketones.

    Attachment of the Naphthalen-2-yl and Phenyl Groups: These groups are usually introduced via Friedel-Crafts acylation or alkylation reactions.

    Final Coupling and Methoxybenzyl Substitution: The final step involves coupling the intermediate with 4-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolo[3,2-b][1,2,4]triazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydro derivatives of the pyrazole or thiazolo[3,2-b][1,2,4]triazine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used in catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of various enzymes due to its ability to interact with active sites through its aromatic and heterocyclic rings.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Anti-cancer: The compound’s structure allows it to interact with DNA and proteins, potentially leading to anti-cancer activity.

    Anti-inflammatory: It may also exhibit anti-inflammatory properties by modulating specific biochemical pathways.

Industry

    Pharmaceuticals: Used as a lead compound in drug discovery and development.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound’s aromatic and heterocyclic rings allow it to form π-π interactions, hydrogen bonds, and van der Waals forces with these targets, leading to inhibition or modulation of their activity. Specific pathways involved may include:

    DNA Intercalation: Inserting between DNA base pairs, disrupting replication and transcription.

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access and catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs.

Properties

Molecular Formula

C33H23N5O3S

Molecular Weight

569.6 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C33H23N5O3S/c1-41-27-15-11-21(12-16-27)17-28-31(39)34-33-38(35-28)32(40)29(42-33)19-25-20-37(26-9-3-2-4-10-26)36-30(25)24-14-13-22-7-5-6-8-23(22)18-24/h2-16,18-20H,17H2,1H3/b29-19-

InChI Key

DFSJWRAEBQUKGX-CEUNXORHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)SC3=NC2=O

Origin of Product

United States

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